molecular formula C23H27N5O3 B020965 Prazobind CAS No. 107021-36-3

Prazobind

Cat. No. B020965
CAS RN: 107021-36-3
M. Wt: 421.5 g/mol
InChI Key: MXXRJJCMLRPJOF-UHFFFAOYSA-N
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Description

Prazobind is a novel synthetic compound that has been developed to target specific biological processes and has been used in a variety of laboratory experiments. It is a small molecule that binds to a specific receptor and has been found to have a wide range of biochemical and physiological effects. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of numerous cellular processes.

Scientific Research Applications

Anti-Quorum Sensing in Bacterial Communication

“Prazobind” has been evaluated for its anti-quorum sensing (QS) activities against Gram-negative bacteria such as Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens. QS is a system that regulates bacterial virulence and biofilm formation. “Prazobind” significantly downregulates the expression of QS-encoding genes and competes with QS proteins, thereby diminishing biofilm formation and reducing bacterial virulence .

Inhibition of Biofilm Formation

Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. “Prazobind” has shown a considerable ability to inhibit biofilm formation in vitro, which is a promising application in preventing chronic bacterial infections .

Vasodilation and Blood Pressure Regulation

“Prazobind” involves vasodilation by selectively blocking α1-adrenergic receptors located in the walls of blood vessels. This action can be beneficial in the treatment of hypertension and other cardiovascular conditions where blood pressure regulation is required .

Phosphodiesterase Inhibition

The compound also exhibits direct inhibition of phosphodiesterase, an enzyme that breaks down cyclic nucleotides. This activity can have therapeutic implications in various diseases, including those related to smooth muscle contraction .

Increase of cAMP and cGMP

“Prazobind” increases the amounts of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These molecules play a crucial role in various biological processes, including the relaxation of smooth muscles and anti-inflammatory responses .

Potential Applications in Precision Medicine

The conjugation of “Prazobind” to matrices for targeted drug delivery is being explored. This could lead to applications in precision medicine, where drugs are tailored to individual patient needs based on genetic, biomarker, phenotypic, or psychosocial characteristics .

Mechanism of Action

Target of Action

Prazobind, also known as Prazosin, is a potent alpha 1-adrenoceptor blocker . It primarily targets the alpha-1 adrenergic receptors, which are essential for the regulation of blood pressure in humans . These receptors are located postsynaptically, i.e., after the nerve junction or space between a nerve fiber and target tissue . The alpha-1 receptors are found in tissues such as the hippocampus (alpha 1A) and liver (alpha 1B) .

Mode of Action

Prazobind competes for alpha 1-adrenoceptor binding sites with a similar potency in tissues enriched in both the alpha 1A and alpha 1B subtypes . By inhibiting the postsynaptic alpha-1 adrenoceptors, Prazobind blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation .

Biochemical Pathways

The biochemical pathways affected by Prazobind involve the regulation of blood pressure and the constriction of arteries and veins . By blocking the action of catecholamines on the Alpha-1 receptors of the blood vessels, Prazobind causes vasodilation, which decreases total peripheral resistance and blood pressure .

Pharmacokinetics

Prazobind is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . The time of peak concentration occurs between 1 and 3 hours after oral administration, with wide interindividual variations . Prazobind is highly (92 to 97%) bound to human plasma proteins (albumin and alpha 1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150 ng/ml . Only 6% of Prazobind is excreted unchanged, mainly in the urine .

Result of Action

The molecular and cellular effects of Prazobind’s action include a decrease in the proliferation, migration, and invasion of certain cells, such as U251 and U81 cells . It also increases the apoptosis rate of these cells and the protein expression levels of Bax and active Caspase-3 .

Action Environment

The action of Prazobind can be influenced by various environmental factors. In both cases, the plasma free fraction of Prazobind is increased and plasma elimination half-life is longer . Therefore, the dosage of Prazobind should be titrated cautiously in such patients .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRJJCMLRPJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910214
Record name (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107021-36-3
Record name Szl 49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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